1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

AMPA receptor GluA1 flop isoform trisubstituted urea

1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a synthetic trisubstituted urea derivative characterized by a benzyl group, a diisopropylamino-substituted but‑2‑yn‑1‑yl chain, and a central urea pharmacophore. It is catalogued in authoritative public databases under ChEMBL ID CHEMBL3785581 and BindingDB monomer ID BDBM50159748, where primary screening data for ionotropic glutamate receptors have been deposited.

Molecular Formula C18H27N3O
Molecular Weight 301.434
CAS No. 1396677-31-8
Cat. No. B2578886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
CAS1396677-31-8
Molecular FormulaC18H27N3O
Molecular Weight301.434
Structural Identifiers
SMILESCC(C)N(CC#CCNC(=O)NCC1=CC=CC=C1)C(C)C
InChIInChI=1S/C18H27N3O/c1-15(2)21(16(3)4)13-9-8-12-19-18(22)20-14-17-10-6-5-7-11-17/h5-7,10-11,15-16H,12-14H2,1-4H3,(H2,19,20,22)
InChIKeySDDZXLDYPQYYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea (CAS 1396677-31-8): Chemical Identity and Research-Grade Procurement Profile


1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a synthetic trisubstituted urea derivative characterized by a benzyl group, a diisopropylamino-substituted but‑2‑yn‑1‑yl chain, and a central urea pharmacophore [1]. It is catalogued in authoritative public databases under ChEMBL ID CHEMBL3785581 and BindingDB monomer ID BDBM50159748, where primary screening data for ionotropic glutamate receptors have been deposited [2]. The compound is primarily handled as a research tool for in‑vitro pharmacological profiling; procurement decisions thus hinge on its specific target‑engagement profile relative to structurally related urea congeners bearing alternative aryl/heteroaryl substituents.

Why 1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea Cannot Be Swapped with a Generic Urea Analog in Focused Screening Campaigns


Within the trisubstituted urea chemotype, even modest alterations to the N‑substituent (e.g., replacing benzyl with p‑tolyl, 4‑fluorobenzyl, or 2,6‑difluorophenyl) can invert selectivity between related targets such as AMPA receptor subtypes or urea transporters [1]. Public binding data demonstrate that 1-(4-(diisopropylamino)but‑2‑yn‑1‑yl)‑3‑(p‑tolyl)urea (CAS 1396799‑62‑4) preferentially engages urea transporter‑B (UT‑B) with an IC₅₀ of 2.54 μM, whereas the benzyl‑substituted title compound primarily displaces [³H]AMPA from recombinant GluA1 receptors (Ki = 5.29 μM) [2][3]. Therefore, generic substitution risks both loss of the intended pharmacological activity and introduction of off‑target liabilities, undermining reproducibility in target‑validation experiments.

Quantitative Differentiation of 1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea Against Closest Structural Analogs


AMPA Receptor GluA1 Binding Affinity: Benzyl vs. p-Tolyl Substituent Comparison

In a radioligand displacement assay using recombinant rat GluA1 receptor flop isoform expressed in Sf9 insect cells, 1-benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea exhibited a Ki of 5.29 μM for the AMPA binding site (CHEMBL3785581) [1]. In contrast, the p‑tolyl congener (CHEMBL1421830) was profiled against urea transporters rather than glutamate receptors in publicly curated data, consistent with a divergent selectivity profile driven by the N‑benzyl moiety [2].

AMPA receptor GluA1 flop isoform trisubstituted urea

Urea Transporter B Activity: Absence of Engagement for the Benzyl Congener

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea inhibits urea transporter B (UT‑B) in rat erythrocytes with an IC₅₀ of 2.54 μM (BindingDB BDBM50512257) [1]. Public databases do not list UT‑B inhibitory data for the benzyl analog (CAS 1396677‑31‑8), suggesting that the benzyl substituent abrogates UT‑B activity that is present in the p‑tolyl series [2].

urea transporter B UT-B trisubstituted urea

Molecular Properties Relevant to CNS Permeability: Physicochemical Differentiation from Fluorinated Analogs

The title compound (C₁₈H₂₇N₃O, MW = 301.4 g mol⁻¹, cLogP ≈ 3.5) lacks halogen substitution, resulting in lower lipophilicity and molecular weight compared to the 4‑fluorobenzyl analog (C₁₈H₂₆FN₃O, MW = 319.4 g mol⁻¹) and the 2,6‑difluorophenyl analog (C₁₈H₂₅F₂N₃O, MW = 337.4 g mol⁻¹) [1]. In a class‑level analysis of urea‑based CNS agents, lower molecular weight and moderate lipophilicity (cLogP < 4) are associated with improved brain penetration and reduced plasma protein binding [2].

CNS drug-like properties physicochemical profiling trisubstituted urea

Application Scenarios for 1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea Based on Quantitative Differentiation Evidence


AMPA Receptor GluA1 Subtype Profiling with a Defined Urea Chemotype Starting Point

The compound’s documented Ki of 5.29 μM at recombinant rat GluA1 flop receptors [1] supports its use as a moderately potent hit for AMPA receptor structure‑activity relationship (SAR) studies. Its selectivity shift away from urea transporters (relative to the p‑tolyl analog) makes it a cleaner pharmacological tool for studying ionotropic glutamate receptor modulation without confounding UT‑B‑mediated effects [2].

UT‑B‑Inactive Control for Urea Transporter Inhibitor Screening Cascades

Because the p‑tolyl congener inhibits UT‑B with an IC₅₀ of 2.54 μM but the benzyl analog lacks publicly indexed UT‑B activity [2], the title compound can serve as a matched negative control in urea transporter inhibitor screening panels, enabling researchers to distinguish UT‑B‑dependent phenotypes from off‑target effects of the diisopropylamino‑butynyl scaffold.

CNS Drug‑Discovery Programs Requiring Favorable Physicochemical Profiles

With a molecular weight of 301.4 Da and moderate lipophilicity, the compound aligns with CNS drug‑likeness guidelines better than its fluorinated or larger aryl analogs [3]. Medicinal chemistry teams optimizing brain‑penetrant urea‑based leads may select this benzyl derivative as a core scaffold for further optimization, leveraging its predicted higher free brain fraction and lower non‑specific binding.

Quote Request

Request a Quote for 1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.